Pyrazole, 1-(trimethylsilyl)-
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Overview
Description
Pyrazole, 1-(trimethylsilyl)-: is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The trimethylsilyl group attached to the pyrazole ring enhances its chemical reactivity and stability, making it a valuable compound in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: Pyrazole derivatives, including 1-(trimethylsilyl)-pyrazole, can be synthesized via cycloaddition reactions involving terminal alkynes and hydrazines.
One-Pot Condensation: Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles.
Industrial Production Methods: Industrial production of 1-(trimethylsilyl)-pyrazole often involves the use of palladium-catalyzed coupling reactions. These reactions provide high yields and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-(Trimethylsilyl)-pyrazole undergoes substitution reactions where the trimethylsilyl group can be replaced by other functional groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, often facilitated by metal catalysts.
Common Reagents and Conditions:
Substitution: Halides, organometallic reagents, and bases.
Oxidation: Metal catalysts such as palladium or copper.
Reduction: Hydrogen gas in the presence of metal catalysts.
Major Products:
- Substituted pyrazoles with various functional groups.
- Oxidized or reduced derivatives of pyrazole.
Scientific Research Applications
Chemistry: 1-(Trimethylsilyl)-pyrazole is used as a building block in organic synthesis. Its reactivity allows for the formation of complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as inhibitors of enzymes and as antimicrobial agents .
Industry: In the industrial sector, 1-(trimethylsilyl)-pyrazole is used in the synthesis of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1-(trimethylsilyl)-pyrazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can stabilize intermediates, facilitating various chemical transformations. Molecular targets include enzymes and receptors, where the compound can inhibit or activate specific pathways .
Comparison with Similar Compounds
- 4-Trimethylsilyl-1H-pyrazole
- 1-Trimethylsilyl-4-methyl-1H-pyrazole
Comparison: 1-(Trimethylsilyl)-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to other trimethylsilyl-pyrazole derivatives, it offers different reactivity profiles, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
trimethyl(pyrazol-1-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)8-6-4-5-7-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXARFPMROXNLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342317 |
Source
|
Record name | Pyrazole, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18156-75-7 |
Source
|
Record name | 1-(Trimethylsilyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18156-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 1-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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